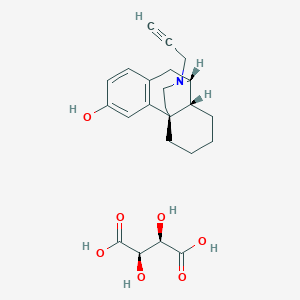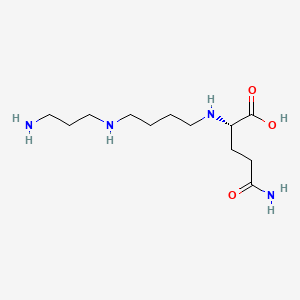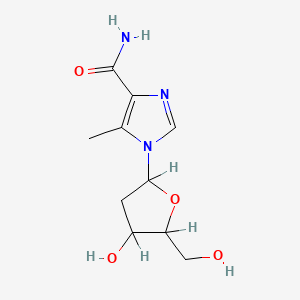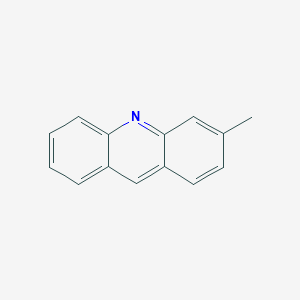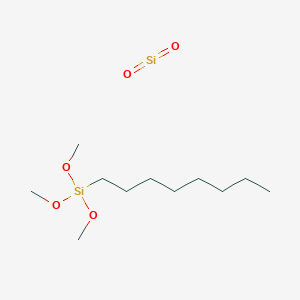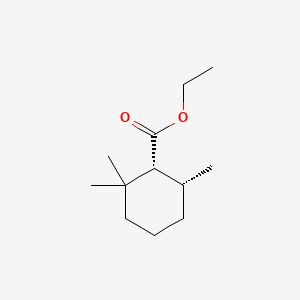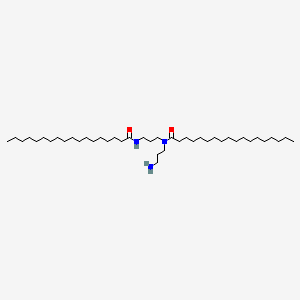
4-Mercapto-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This inventory was created to identify and regulate chemical substances that were already in commercial use during that period.
Vorbereitungsmethoden
The preparation of EINECS 255-083-8 involves various synthetic routes and reaction conditions. The specific methods for synthesizing this compound can vary depending on the desired purity and application. Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. These methods may include the use of catalysts, specific temperature and pressure conditions, and purification steps to isolate the final product .
Analyse Chemischer Reaktionen
EINECS 255-083-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
EINECS 255-083-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving cellular processes or biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals, materials, or products .
Wirkmechanismus
The mechanism of action of EINECS 255-083-8 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
EINECS 255-083-8 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups.
Eigenschaften
CAS-Nummer |
40790-02-1 |
|---|---|
Molekularformel |
C13H22OS |
Molekulargewicht |
226.38 g/mol |
IUPAC-Name |
4-sulfanyl-4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C13H22OS/c1-9-6-5-7-13(3,4)12(9)11(15)8-10(2)14/h11,15H,5-8H2,1-4H3 |
InChI-Schlüssel |
DOQZSHAHBHVWFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C(CC(=O)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



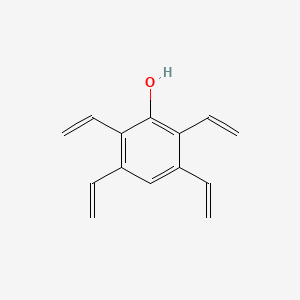
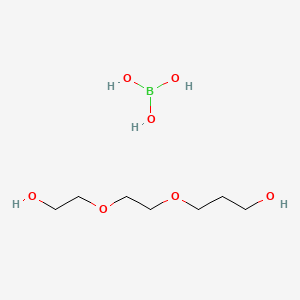

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
